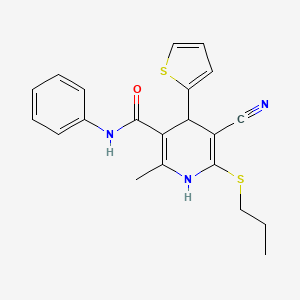
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as DMPF, is a compound that has been of great interest in scientific research due to its potential as a therapeutic agent. DMPF belongs to the class of compounds known as amides and is synthesized through a multistep process involving several chemical reactions.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide involves its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes play a role in the production of pro-inflammatory mediators, and inhibiting their activity can lead to a decrease in inflammation. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can induce apoptosis by activating the caspase cascade, leading to the cleavage of various proteins and ultimately cell death. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the production of prostaglandins, which are involved in inflammation. In addition, N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its specificity for certain enzymes, such as COX-2 and PLA2. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. One direction is to explore its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have neuroprotective properties, and further research could explore its potential in these diseases. Another direction is to study the effects of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide in combination with other drugs, as it may have synergistic effects with other compounds. Finally, future research could explore the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, which could make it more accessible for scientific research.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide involves several chemical reactions, starting with the reaction of 2,4-dimethoxyphenol with 4-methoxyphenylacetic acid to form 2-(4-methoxyphenoxy)phenylacetic acid. This intermediate is then converted to its acid chloride form using thionyl chloride and reacted with N,N-dimethylpropanamide to form N,N-dimethyl-2-(4-methoxyphenoxy)propanamide. Finally, this compound is reacted with 2,4-dimethoxyaniline to obtain N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-12(24-14-7-5-13(21-2)6-8-14)18(20)19-16-10-9-15(22-3)11-17(16)23-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYFUVPBTSVSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

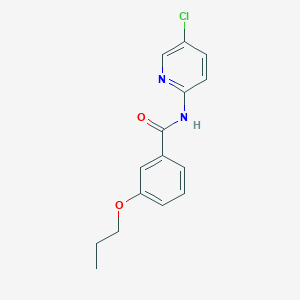
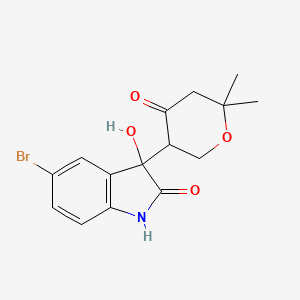
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4962770.png)
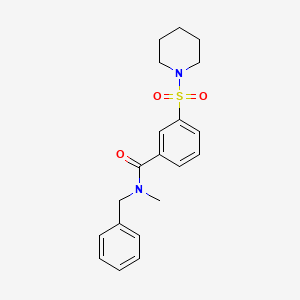
![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
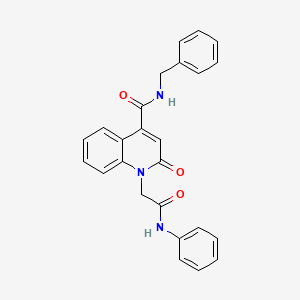
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)
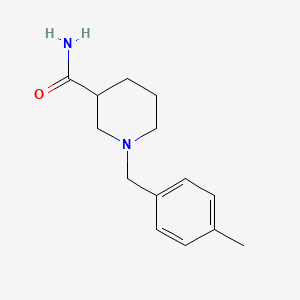
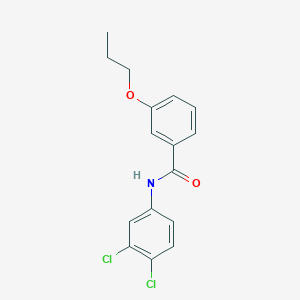
![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)
![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
